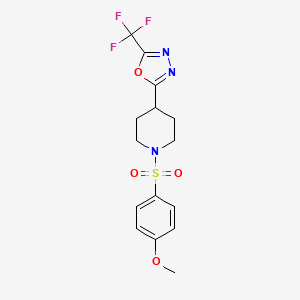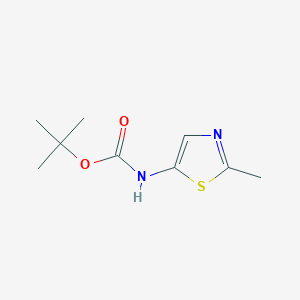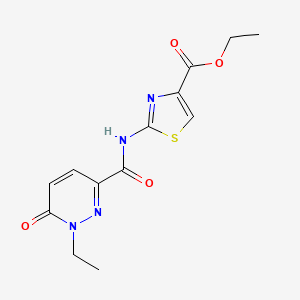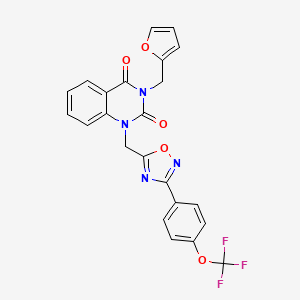![molecular formula C19H20N2O3 B3012287 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide CAS No. 2034272-27-8](/img/structure/B3012287.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and furo rings, and the attachment of the ethyl and phenylbutanamide groups. Pyridine synthesis often involves the addition of Grignard reagents to pyridine N-oxides . Furo compounds can be synthesized through various methods, including the reaction of pyridinium acylmethylides with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyridine portion of the molecule would likely contribute to its aromaticity . The furo ring, ethyl group, and phenylbutanamide group would also contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Pyridine compounds are known to undergo a variety of reactions, including cross-coupling with aryl bromides . The presence of the furo ring, ethyl group, and phenylbutanamide group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : Research has shown the importance of dihydropyridine derivatives, a category to which N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide belongs, in pharmacology due to their cardiovascular benefits and antimicrobial properties. The synthesis of such derivatives reveals their potential in combating microbial infections, pointing to their broad applicability in developing new antimicrobial agents (Joshi, 2015).
Neuroprotection in Parkinson’s Disease : Another area of application involves neuroprotective strategies in models of neurodegenerative diseases such as Parkinson’s. Compounds related to this compound have demonstrated efficacy in preserving dopaminergic neurons and improving motor functions, thereby offering insights into potential treatments for Parkinson’s disease (Huh et al., 2011).
Anticancer Activity : The exploration of pyrazole derivatives as anticancer agents includes investigations into compounds structurally similar to this compound. These studies have identified promising candidates for inhibiting cancer cell proliferation and topoisomerase IIα, a key enzyme in DNA replication and cell cycle regulation, underscoring the compound's potential in oncology research (Alam et al., 2016).
Antifungal and Antimitotic Properties : Research into the antifungal and antimitotic activities of pyridine derivatives highlights their potential in addressing fungal infections and cancer. By inhibiting mitosis and demonstrating fungicidal properties, these compounds, related to this compound, contribute valuable insights into new therapeutic avenues (Si, 2009); (Temple et al., 1992).
Anticonvulsant and Neuroprotective Effects : The development of N-(substituted benzothiazol-2-yl)amides for anticonvulsant and neuroprotective purposes reveals the therapeutic potential of compounds structurally related to this compound. These findings highlight the role of such compounds in neurological research, particularly in the development of treatments for epilepsy and associated neuronal damage (Hassan et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-16(14-6-4-3-5-7-14)18(22)20-10-12-21-11-8-15-9-13-24-17(15)19(21)23/h3-9,11,13,16H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRSPHHZKYJKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)


![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)